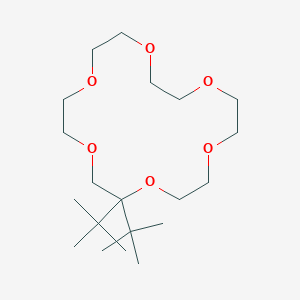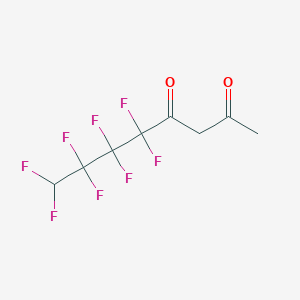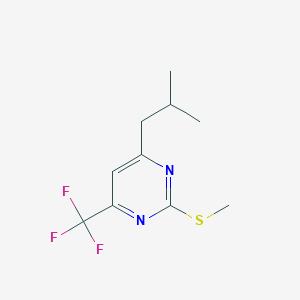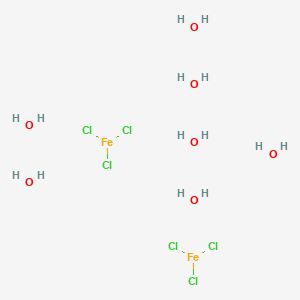![molecular formula C40H84O3S3Sn B14509532 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol CAS No. 63254-92-2](/img/structure/B14509532.png)
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol is a complex organotin compound characterized by the presence of multiple hydroxyl and sulfanyl groups Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include the following steps:
Preparation of Intermediate Organotin Compounds: The initial step involves the synthesis of organotin intermediates, which can be achieved through reactions between tin halides and appropriate organic ligands.
Introduction of Hydroxyl and Sulfanyl Groups: The next step involves the introduction of hydroxyl and sulfanyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include thiols and alcohols.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. industrial processes often require optimization to improve yield and reduce costs. This may include the use of catalysts, continuous flow reactors, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The sulfanyl groups can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the sulfanyl groups may yield thiols.
Scientific Research Applications
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, the sulfanyl groups in the compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol can be compared with other organotin compounds, such as:
Tributyltin Chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a simpler structure and different applications compared to this compound.
Dibutyltin Dilaurate: This compound is commonly used as a catalyst in the production of polyurethane and silicone. It has a different functional group arrangement and industrial applications.
Tetramethyltin: Used in the semiconductor industry, tetramethyltin has a simpler structure and different chemical properties.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse applications and reactivity.
Properties
CAS No. |
63254-92-2 |
|---|---|
Molecular Formula |
C40H84O3S3Sn |
Molecular Weight |
828.0 g/mol |
IUPAC Name |
1-[butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol |
InChI |
InChI=1S/3C12H26OS.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-12(13)11-14;1-3-4-2;/h3*12-14H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
FPGSMLZPADIBSO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCC(CS[Sn](CCCC)(SCC(CCCCCCCCCC)O)SCC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)




![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)


![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

